molecular formula C13H17ClN4O3 B8424001 4-Chloro-5-(2-dimethylcarbamoyl-pyrrolidin-1-yl)-2-nitroaniline

4-Chloro-5-(2-dimethylcarbamoyl-pyrrolidin-1-yl)-2-nitroaniline

Cat. No. B8424001
M. Wt: 312.75 g/mol
InChI Key: GGRUAKWESVCSNP-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

Potassium carbonate (1.00 g, 7.3 mmol) was added to a mixture of pyrrolidine-2-carboxylic acid dimethylamide (1.00 g, 7.0 mmol) and 4,5-dichloro-2-nitroaniline (1.00 g, 4.8 mmol) in DMSO (6 mL). The reaction mixture was stirred at 120° C. for 2.5 h, diluted with EtOAc and washed with water and sat.aq. NaCl. The organic layer was dried over Na2SO4, concentrated and the crude was purified by chromatography to give the sub-title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][N:8]([CH3:16])[C:9]([CH:11]1[CH2:15][CH2:14][CH2:13][NH:12]1)=[O:10].[Cl:17][C:18]1[C:24](Cl)=[CH:23][C:21]([NH2:22])=[C:20]([N+:26]([O-:28])=[O:27])[CH:19]=1>CS(C)=O.CCOC(C)=O>[Cl:17][C:18]1[C:24]([N:12]2[CH2:13][CH2:14][CH2:15][CH:11]2[C:9](=[O:10])[N:8]([CH3:16])[CH3:7])=[CH:23][C:21]([NH2:22])=[C:20]([N+:26]([O-:28])=[O:27])[CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
CN(C(=O)C1NCCC1)C
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and sat.aq
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude was purified by chromatography

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1N1C(CCC1)C(N(C)C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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